1-methyl-1'-ethylspiro(1-azoniabicyclo[2.2.2]octane-3,3'-pyrrolidine)-2',5'-dione
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Overview
Description
1’-Ethyl-1-methylspiro[1-azoniabicyclo[222]octane-3,3’-pyrrolidine]-2’,5’-dione is a complex organic compound with a unique spiro structure This compound is characterized by its bicyclic framework, which includes a quaternary ammonium center The presence of the spiro linkage and the azoniabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-1-methylspiro[1-azoniabicyclo[2.2.2]octane-3,3’-pyrrolidine]-2’,5’-dione typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 1-ethyl-1-azoniabicyclo[2.2.2]octane with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-1-methylspiro[1-azoniabicyclo[2.2.2]octane-3,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles like halides or amines replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
1’-Ethyl-1-methylspiro[1-azoniabicyclo[2.2.2]octane-3,3’-pyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-Ethyl-1-methylspiro[1-azoniabicyclo[2.2.2]octane-3,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The quaternary ammonium center allows it to bind to negatively charged sites on proteins or nucleic acids, potentially disrupting their normal function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1-azoniabicyclo[2.2.2]octane: Shares the azoniabicyclo[2.2.2]octane moiety but lacks the spiro linkage and pyrrolidine ring.
1-Methyl-1’-ethylspiro[1-azoniabicyclo[2.2.2]octane-3,3’-pyrrolidine]: Similar structure but may have different substituents or functional groups.
Uniqueness
1’-Ethyl-1-methylspiro[1-azoniabicyclo[2.2.2]octane-3,3’-pyrrolidine]-2’,5’-dione is unique due to its spiro linkage and the combination of the azoniabicyclo[2.2.2]octane and pyrrolidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H21N2O2+ |
---|---|
Molecular Weight |
237.32g/mol |
IUPAC Name |
1'-ethyl-1-methylspiro[1-azoniabicyclo[2.2.2]octane-3,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C13H21N2O2/c1-3-14-11(16)8-13(12(14)17)9-15(2)6-4-10(13)5-7-15/h10H,3-9H2,1-2H3/q+1 |
InChI Key |
RADOKHLHYKKIGT-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2(C1=O)C[N+]3(CCC2CC3)C |
Canonical SMILES |
CCN1C(=O)CC2(C1=O)C[N+]3(CCC2CC3)C |
Origin of Product |
United States |
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